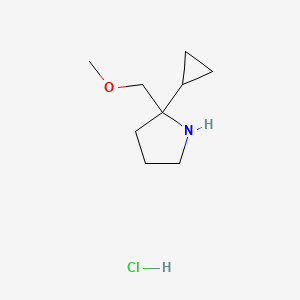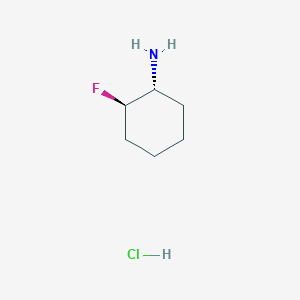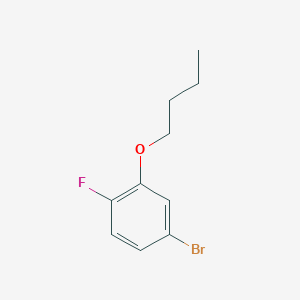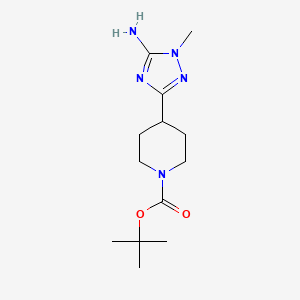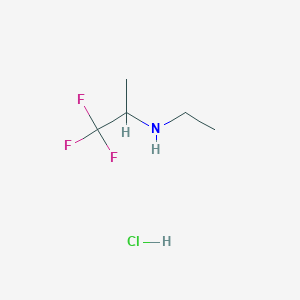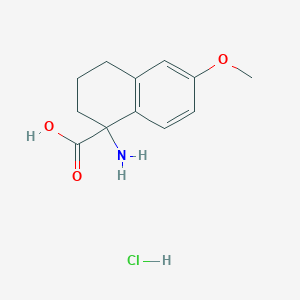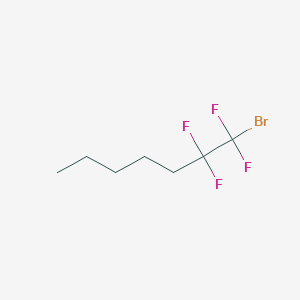
1-Iodo-3-fluorobutane
Vue d'ensemble
Description
1-Iodo-3-fluorobutane is a useful research compound. Its molecular formula is C4H8FI and its molecular weight is 202.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés de gélification en science des matériaux
1-Iodo-3-fluorobutane: joue un rôle important dans la synthèse de dérivés de 1,2,3-triazole qui présentent des capacités de gélification accrues en raison de la substitution par l'iode . Ces dérivés sont essentiels à la création d'organogels présentant des propriétés structurales distinctes et une sensibilité à des stimuli spécifiques, tels que les ions métalliques, ce qui est précieux en science des matériaux pour le développement de matériaux intelligents.
Synthèse organique
En synthèse organique, This compound est utilisé pour introduire des atomes d'iode et de fluor dans les molécules organiques . Ceci est particulièrement utile pour la construction de molécules complexes dans la synthèse d'agrochimiques, de colorants et de polymères, où l'introduction d'atomes d'halogène peut modifier considérablement les propriétés chimiques et physiques des composés.
Recherche pharmaceutique
This compound: sert d'intermédiaire dans la recherche pharmaceutique, en particulier dans la synthèse de divers médicaments. Sa réactivité en fait un réactif précieux pour l'introduction d'atomes d'halogène dans les molécules bioactives, ce qui peut conduire au développement de nouveaux composés médicinaux présentant des propriétés anti-cancéreuses, anti-inflammatoires ou antivirales potentielles .
Science des matériaux
Les propriétés uniques du composé sont exploitées en science des matériaux, en particulier dans le développement de composés organiques fluorés utilisés comme matériaux diélectriques dans les dispositifs électroniques . Ces matériaux sont essentiels pour améliorer les performances et l'efficacité des composants électroniques.
Études environnementales
Dans les études environnementales, This compound peut être étudié pour ses propriétés physiques et ses interactions avec d'autres produits chimiques, contribuant à notre compréhension du comportement des halogénoalcanes dans l'environnement . Ces connaissances sont essentielles pour évaluer l'impact environnemental des composés halogénés et développer des pratiques industrielles plus sûres.
Applications en biochimie
En biochimie, This compound pourrait être exploré pour son potentiel de modification des peptides et des protéines par halogénation . Cette modification peut modifier l'activité biologique de ces biomolécules, conduisant à de nouvelles informations sur leur fonction et leurs utilisations thérapeutiques potentielles.
Mécanisme D'action
Target of Action
1-Iodo-3-fluorobutane is a halogenated alkane, and its primary targets are typically other organic compounds in a variety of chemical reactions. It can participate in reactions such as nucleophilic substitution , where it can act as an electrophile, or electron acceptor .
Mode of Action
The compound interacts with its targets through its iodine and fluorine atoms. In a nucleophilic substitution reaction, for example, the iodine atom of this compound can be replaced by a nucleophile, a particle that donates an electron pair to form a chemical bond . This results in the formation of a new compound and the release of iodide .
Biochemical Pathways
For instance, they can undergo enzymatic reactions, leading to the production of different metabolites . The exact pathways and downstream effects would depend on the specific biological system and the presence of appropriate enzymes.
Pharmacokinetics
Metabolism would likely occur via enzymatic reactions, and excretion could occur through the kidneys or respiratory system .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in and the biological context. For instance, in a nucleophilic substitution reaction, it could lead to the formation of a new organic compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of nucleophilic substitution reactions . Additionally, temperature and solvent can also impact the reaction rate and the stability of the compound .
Analyse Biochimique
Biochemical Properties
1-Iodo-3-fluorobutane plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can act as a substrate for enzymes that catalyze halogen exchange reactions. The nature of these interactions often involves the formation of covalent bonds between the halogen atoms in this compound and the active sites of the enzymes, leading to the formation of new chemical products .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the activity of key signaling molecules and transcription factors. For example, the presence of this compound in a cellular environment can lead to changes in the phosphorylation status of proteins involved in signal transduction, thereby modulating gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions often involve the formation of covalent bonds between the halogen atoms in this compound and specific amino acid residues in the target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. At high doses, toxic or adverse effects, such as tissue damage and organ dysfunction, have been reported .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, this compound can bind to membrane transporters that facilitate its uptake into cells, where it can then interact with intracellular proteins and enzymes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. These interactions can influence the overall cellular response to this compound .
Propriétés
IUPAC Name |
3-fluoro-1-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FI/c1-4(5)2-3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQFPBLJGJZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCI)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-33-8 | |
| Record name | 3-fluoro-1-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



